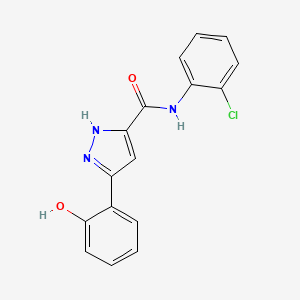
(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine is a synthetic organic compound that belongs to the class of thiochromenes This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxy group attached to the nitrogen atom, and a dihydrothiochromene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromene Core: The initial step involves the cyclization of a suitable precursor to form the thiochromene core. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation of the Nitrogen Atom: The hydroxy group is introduced to the nitrogen atom through a hydroxylamine derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiochromenes, and substituted derivatives.
Aplicaciones Científicas De Investigación
(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(4Z)-6-fluoro-2,3-dihydro-4H-thiochromen-4-imine: Lacks the hydroxy group on the nitrogen atom.
(4Z)-6-chloro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine: Contains a chlorine atom instead of fluorine.
(4Z)-6-fluoro-N-methyl-2,3-dihydro-4H-thiochromen-4-imine: Contains a methyl group instead of a hydroxy group on the nitrogen atom.
Uniqueness
The presence of the fluorine atom and the hydroxy group on the nitrogen atom in (4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine imparts unique chemical and biological properties, distinguishing it from other similar compounds
Propiedades
Fórmula molecular |
C9H8FNOS |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
(NZ)-N-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8FNOS/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8- |
Clave InChI |
KFYMDOOXSJOTNI-FLIBITNWSA-N |
SMILES isomérico |
C\1CSC2=C(/C1=N\O)C=C(C=C2)F |
SMILES canónico |
C1CSC2=C(C1=NO)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B14102099.png)


![1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14102118.png)
![3,9-Diazabicyclo[3.3.1]nonanedihydrochloride](/img/structure/B14102122.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14102125.png)
![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102131.png)

![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14102136.png)
![Ethyl(13aR)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate](/img/structure/B14102139.png)
![5-(2-hydroxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14102145.png)
![(4Z)-cyclooct-4-en-1-yl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate](/img/structure/B14102159.png)

![3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile](/img/structure/B14102175.png)
